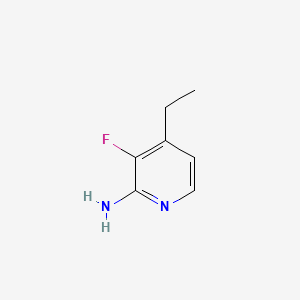
4-Ethyl-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-fluoropyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor. For example, starting from 4-fluoropyridine-2-amide, the compound can be synthesized by adding it to a sodium hypochlorite solution, heating to 80°C, and then extracting the product using dichloromethane . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and catalysts to achieve high yields and selectivity. The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives is an example of a biocatalytic approach that can be applied to the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, Selectfluor® for fluorination, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
4-Ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of biological systems, particularly in the development of imaging agents.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique biological activities.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. For example, it can participate in hydroamination reactions to form intermediates that further undergo deprotonation and dehydrofluorination .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 4-Ethyl-2-fluoropyridin-3-amine
Uniqueness
4-Ethyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both an ethyl group and a fluorine atom on the pyridine ring can influence its reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
4-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
JNGRSWNYLBGRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



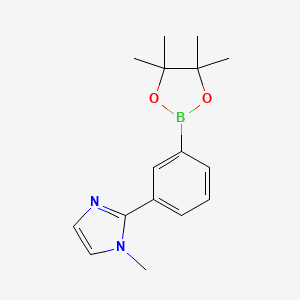
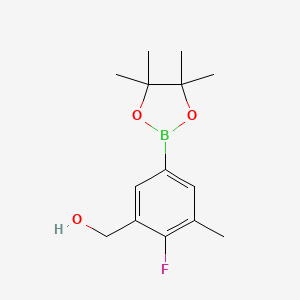

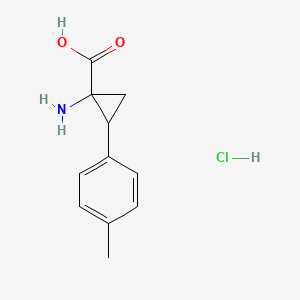
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)

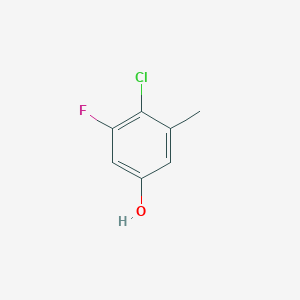

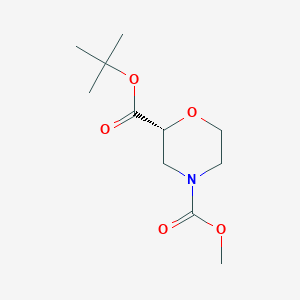
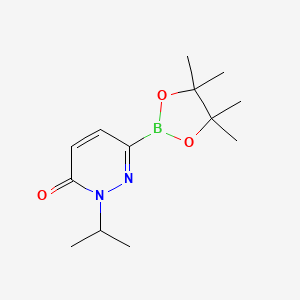
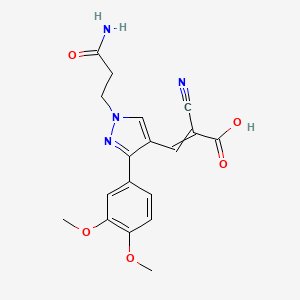
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)
